4-fluoro-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Fluoro-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H4FNO2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, with a fluorine atom and a carboxylic acid group attached . Fluoropyrrole derivatives are known to have various biological activities and are used in the synthesis of many physiologically active compounds .
Synthesis Analysis
The synthesis of fluorinated pyrroles, including this compound, has been a subject of interest in organic chemistry . Various synthetic approaches have been explored, including electrophilic fluorination and trifluoromethylation methods . Direct fluorination of the pyrrole ring has been examined, but the high reactivity of the pyrrole ring towards electrophiles often leads to low or moderate yields . More convenient methods of fluorination involve the use of N-fluorobenzenesulfonimide (NFSI) in a Lewis acid-catalyzed reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrole ring with a fluorine atom attached at the 4-position and a carboxylic acid group attached at the 2-position . The presence of the fluorine atom and the carboxylic acid group imparts unique chemical properties to the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 129.09 g/mol. It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble, with a solubility of 5.05 mg/ml .Scientific Research Applications
Antibacterial Properties
- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid , a derivative of 4-fluoro-1H-pyrrole-2-carboxylic acid, demonstrates broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Its synthesis involves reacting 4-fluoro-3-(1H-pyrrol-1-yl)aniline with various compounds and has shown superior antibacterial properties compared to nalidixic acid and other related compounds (Stefancich et al., 1985).
Analgesic and Anti-Inflammatory Activity
- 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids , including this compound derivatives, have shown significant analgesic and anti-inflammatory activities in both acute and chronic animal models. These properties are comparable or even superior to those of the drug indomethacin (Muchowski et al., 1985).
Anti-HIV Activity
- N-substituted derivatives of pyrrole, including those based on this compound, have been studied for their potential in blocking HIV fusion. Virtual screening and docking studies of these derivatives indicate promising anti-HIV-1 activity, which is crucial for developing new classes of inhibitors (Patel et al., 2012).
Anticancer Properties
- Compounds derived from this compound, such as 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives , have been synthesized and tested against various carcinoma cell lines. They have shown significant anticancer activity, with some compounds being more potent than the standard drugs doxorubicin and methotrexate (Bhatt et al., 2015).
Synthesis of Novel Fluorinated Compounds
- The synthesis of novel fluorinated compounds, including derivatives of this compound, has been explored for various applications. For example, the synthesis of cis- and trans-4-fluoro-5-pyrrolidone-2-carboxylic acids from 4-fluoroglutamic acid demonstrates the potential for creating new materials with unique properties (Tolman et al., 1993).
Future Directions
Fluorinated pyrroles, including 4-fluoro-1H-pyrrole-2-carboxylic acid, continue to be a subject of interest in organic chemistry due to their various biological activities . Future research may focus on developing more efficient synthetic methods, exploring their biological activities, and investigating their potential applications in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARRKAHMJKQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285195 | |
Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475561-90-1 | |
Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475561-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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